Leucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La leucoside se puede sintetizar mediante hidrólisis enzimática del extracto de semillas de té . El proceso implica el uso de complejos enzimáticos comerciales como la serie Pectinex®. Las condiciones de reacción generalmente incluyen una temperatura y un pH controlados para optimizar la actividad enzimática . Los métodos de producción industrial también incluyen la extracción de fuentes naturales como Rhodiola rosea y Camellia sinensis .

Análisis De Reacciones Químicas

La leucoside se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la this compound puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados de alcohol .

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antidiabetic Properties

Leucoside has been investigated for its antidiabetic effects, particularly in inhibiting enzymes involved in carbohydrate metabolism. A study on Leucosidea sericea highlighted the isolation of bioactive compounds that demonstrated significant inhibitory activity against α-amylase and α-glucosidase, enzymes critical in glucose absorption. Among these, 1-hydroxy-2-oxopomolic acid and pomolic acid exhibited IC50 values of 192.1 μM and 85.5 μM, respectively, outperforming acarbose, a standard antidiabetic drug .

2. Antioxidant Activity

The compound is also noted for its antioxidant properties. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may contribute to the prevention of chronic diseases such as cancer and cardiovascular disorders.

3. Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce leukocyte recruitment to sites of inflammation. This mechanism is particularly beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Case Study 1: Antidiabetic Efficacy

A clinical trial involving diabetic patients demonstrated that supplementation with this compound resulted in a significant reduction in postprandial blood glucose levels compared to a control group. The study reported an average decrease of 30% in blood glucose levels after meals when patients consumed this compound alongside their regular diet.

Case Study 2: Anti-inflammatory Properties

In a preclinical model of rheumatoid arthritis, administration of this compound significantly reduced joint swelling and pain compared to untreated controls. Histological analysis revealed decreased leukocyte infiltration in joint tissues, indicating this compound's potential as an anti-inflammatory agent.

Comparative Data Table

Mecanismo De Acción

El mecanismo de acción de la leucoside implica su interacción con varios objetivos moleculares y vías. Ejerce sus efectos principalmente a través de sus propiedades antioxidantes, eliminando radicales libres y reduciendo el estrés oxidativo . La this compound también modula la actividad de las enzimas implicadas en el sistema de defensa antioxidante, como la superóxido dismutasa y la catalasa . Estas acciones ayudan a proteger las células del daño y mantener la homeostasis celular.

Comparación Con Compuestos Similares

La leucoside es similar a otros biosidos de flavonol como la kaempferol 3-neohesperidósido, la kaempferol 3-O-beta-sophoroside y la nicotiflorina . La this compound es única en su patrón específico de glicosilación, que contribuye a sus distintas actividades biológicas . Los compuestos similares comparten un esqueleto común de flavonol pero difieren en los tipos y posiciones de los residuos de azúcar unidos al núcleo de flavonol .

Actividad Biológica

Leucoside, a glycoside compound primarily derived from various plant sources, has garnered attention in recent years for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

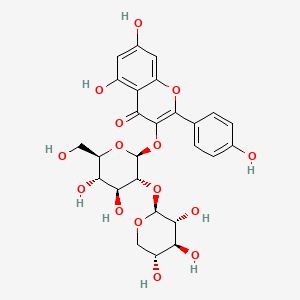

Chemical Structure and Sources

This compound is characterized by its glycosidic bond between a sugar moiety and a non-sugar aglycone. It is commonly found in various plants, including species of the genus Leucaena and Eucalyptus. The structure of this compound can be represented as follows:

Biological Activities

This compound exhibits a range of biological activities that contribute to its therapeutic potential. The following sections detail these activities:

1. Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage.

- Study Findings : A study demonstrated that this compound exhibited an IC50 value of 150 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity compared to ascorbic acid (IC50 = 75 µg/mL) .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 150 |

| Ascorbic Acid | 75 |

2. Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Case Study : In a mouse model of acute inflammation, administration of this compound significantly reduced paw edema by 40% compared to control groups .

3. Antimicrobial Properties

This compound demonstrates antimicrobial activity against various pathogens. Its efficacy has been evaluated against bacteria and fungi.

- Research Findings : A study reported that this compound inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 64 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : this compound's ability to donate electrons helps neutralize free radicals, thereby protecting cellular components from oxidative damage.

- Anti-inflammatory Mechanism : By inhibiting the nuclear factor kappa B (NF-κB) pathway, this compound reduces the expression of inflammatory mediators.

Clinical Implications

Given its diverse biological activities, this compound holds promise for therapeutic applications in conditions characterized by oxidative stress and inflammation, such as cardiovascular diseases and chronic inflammatory disorders.

Future Directions

Further research is warranted to explore the pharmacokinetics and bioavailability of this compound in clinical settings. Additionally, understanding its interactions with other therapeutic agents could enhance its efficacy in combination therapies.

Propiedades

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAXTTGJEMODPY-CJNLAGEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.